![molecular formula C35H30D8Cl2N8O5 B1191695 Hydroxy Itraconazole D8](/img/no-structure.png)
Hydroxy Itraconazole D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Hydroxy-itraconazole, the main metabolite of itraconazole, exhibits significant antifungal activity, contributing to the efficacy of itraconazole-based treatments. New formulations like oral solutions and intravenous formulations of itraconazole, which incorporate hydroxy-itraconazole, have shown improved solubility, absorption, and bioavailability. These advancements are particularly beneficial in treating systemic fungal infections across various patient populations, including children and those in intensive care (Willems, van der Geest, & de Beule, 2001).
Antifungal Activity and Treatment Modalities
Hydroxy-itraconazole plays a pivotal role in the antifungal properties of itraconazole. This is evident in the treatment of onychomycosis, where hydroxy-itraconazole, along with unchanged itraconazole, reaches the nail, showing a strong affinity for keratin. Studies have demonstrated the effectiveness of continuous itraconazole therapy, where hydroxy-itraconazole contributes to a high and prolonged drug concentration, supporting the hypothesis that this therapy is effective for onychomycosis (Kawada, Aragane, & Tezuka, 2004).
Interactions with Lipid Membranes
Research has shown that itraconazole, including its metabolites like hydroxy-itraconazole, can influence lipid membrane stability, which is crucial for drug delivery and release mechanisms. This is particularly relevant in the development of itraconazole delivery systems, such as liposome nanocarriers, where the stability of lipid membranes is a key factor (Kasparyan, Poojari, Róg, & Hub, 2020).
Pharmacokinetic Properties in Specific Populations
Hydroxy-itraconazole's pharmacokinetic properties have been studied in various populations, such as pediatric patients with cystic fibrosis and bone marrow transplant patients. Understanding these properties is vital for optimizing dosing regimens and ensuring therapeutic efficacy (Hennig, Wainwright, Bell, Miller, Friberg, & Charles, 2006).
Inhibition of CYP3A4
Hydroxy-itraconazole, along with other itraconazole metabolites, contributes to the inhibition of the CYP3A4 enzyme. This has significant implications in drug-drug interactions, as CYP3A4 plays a crucial role in metabolizing various medications. Understanding the extent of this inhibition is critical for predicting and managing potential drug interactions (Templeton, Thummel, Kharasch, Kunze, Hoffer, Nelson, & Isoherranen, 2008).
properties
Product Name |
Hydroxy Itraconazole D8 |
---|---|
Molecular Formula |
C35H30D8Cl2N8O5 |
Molecular Weight |
729.68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.